molecular formula C14H10F2N2S B14111859 2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole

2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B14111859
M. Wt: 276.31 g/mol
InChI Key: SJGQDELBODJGCQ-UHFFFAOYSA-N
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Description

2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 3,4-difluorobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole
  • 1-((3-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole
  • 1-((4-Chlorobenzyl)thio)-1H-benzo[d]imidazole

Uniqueness

2-((3,4-Difluorobenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F2N2S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C14H10F2N2S/c15-10-6-5-9(7-11(10)16)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18)

InChI Key

SJGQDELBODJGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=C(C=C3)F)F

Origin of Product

United States

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